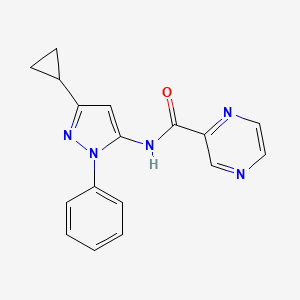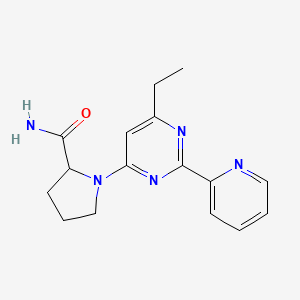
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide, also known as EPYC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, modulation of transcription factors, and regulation of cellular signaling pathways. In cancer research, this compound inhibits the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. In inflammation research, this compound inhibits the activation of transcription factors, such as NF-κB, which are involved in the production of pro-inflammatory cytokines. Additionally, this compound can regulate cellular signaling pathways, such as the MAPK and PI3K/AKT pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the disease and the cellular context. In cancer research, this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines, inhibit the migration and activation of immune cells, and promote tissue repair. Additionally, this compound has been shown to have neuroprotective effects, such as preventing neuronal cell death, reducing neuroinflammation, and improving cognitive function.
Advantages and Limitations for Lab Experiments
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Additionally, this compound can be easily synthesized and purified, making it readily available for research purposes. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
May include the optimization of 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide derivatives with improved pharmacokinetic properties, the identification of novel targets and pathways for this compound, and the evaluation of this compound in preclinical and clinical trials. Additionally, this compound may have applications in other areas of research, such as infectious diseases and metabolic disorders.
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a novel therapeutic agent.
Synthesis Methods
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be synthesized using a multi-step method that involves the reaction of 6-ethyl-2-pyridin-2-ylpyrimidin-4-amine with 2-bromo-1-(pyrrolidin-2-yl)ethanone, followed by N-alkylation with 1,2-dibromoethane and subsequent deprotection with sodium methoxide. The final product is obtained through crystallization and purification.
Scientific Research Applications
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. Inflammation research has also shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function.
properties
IUPAC Name |
1-(6-ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-2-11-10-14(21-9-5-7-13(21)15(17)22)20-16(19-11)12-6-3-4-8-18-12/h3-4,6,8,10,13H,2,5,7,9H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRAVXZMSFUSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
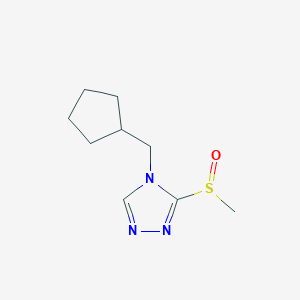
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)
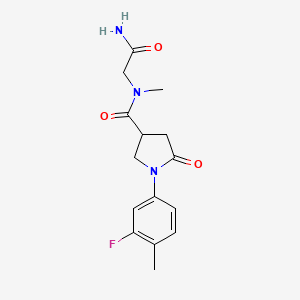
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)
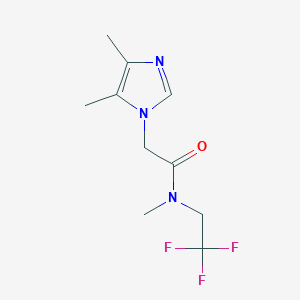
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
